molecular formula C8H7FO2S B1443736 2-Fluoro-3-(methylthio)benzoic Acid CAS No. 252555-54-7

2-Fluoro-3-(methylthio)benzoic Acid

Cat. No. B1443736
M. Wt: 186.21 g/mol
InChI Key: LFJZLPIMDMPCIY-UHFFFAOYSA-N
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Description

2-Fluoro-3-(methylthio)benzoic Acid is a chemical compound with the CAS Number: 252555-54-7 . It has a molecular weight of 186.21 . The IUPAC name for this compound is 2-fluoro-3-(methylsulfanyl)benzoic acid . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Fluoro-3-(methylthio)benzoic Acid is 1S/C8H7FO2S/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

2-Fluoro-3-(methylthio)benzoic Acid is a solid at room temperature . The storage temperature is between 2-8°C .

Scientific Research Applications

  • Scientific Field : Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dye stuffs .

    • Application Summary : “2-Fluoro-3-(methylthio)benzoic Acid” is used as an important raw material and intermediate in these fields .
  • Scientific Field : HIV Research .

    • Application Summary : It is used in the de novo design of small molecule inhibitors targeting the LEDGF/p75-HIV integrase interaction .
  • Scientific Field : Synthesis of Other Chemical Compounds .

    • Application Summary : “2-Fluoro-3-(methylthio)benzoic Acid” can be used as a raw material or intermediate in the synthesis of other chemical compounds .
  • Scientific Field : Synthesis of 2-Fluoro-3-Nitrobenzoic Acid .

    • Application Summary : “2-Fluoro-3-(methylthio)benzoic Acid” can be used in the synthesis of 2-Fluoro-3-Nitrobenzoic Acid, an important medical intermediate .
    • Methods of Application : The specific synthesis route can vary, but the goal is to rapidly and conveniently prepare the medical intermediate from cheap and easily available raw materials .
    • Results or Outcomes : The outcome is the production of 2-Fluoro-3-Nitrobenzoic Acid, which can be used in further chemical reactions or processes .
  • Scientific Field : Acid-Base Studies .

    • Application Summary : “2-Fluoro-3-(methylthio)benzoic Acid” can be used in studies investigating the acidity of different compounds .
    • Methods of Application : The specific methods of application can vary widely depending on the particular study. Typically, it would involve measuring the pKa of the compound in different solvents or under different conditions .
    • Results or Outcomes : The outcomes also depend on the specific use case. In general, the use of this compound can provide insights into the factors that influence acidity .
  • Scientific Field : GC-MS Detection .

    • Application Summary : “2-Fluoro-3-(methylthio)benzoic Acid” can be used in the GC-MS detection of metabolites from cell cultures containing 6-fluoro-3-methylphenol .
    • Methods of Application : The specific methods of application can vary, but the goal is to identify and quantify the metabolites produced by the cell cultures .
    • Results or Outcomes : The outcome is the detection and quantification of the metabolites, which can provide insights into the metabolic pathways of the cells .

Safety And Hazards

The safety information for 2-Fluoro-3-(methylthio)benzoic Acid includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 .

properties

IUPAC Name

2-fluoro-3-methylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2S/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJZLPIMDMPCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90849465
Record name 2-Fluoro-3-(methylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(methylthio)benzoic Acid

CAS RN

1135916-78-7
Record name 2-Fluoro-3-(methylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MG Cabiddu, S Cabiddu, E Cadoni, C Fattuoni… - Journal of fluorine …, 1999 - Elsevier
The metallation of (alkylthio)fluorobenzenes by organolithium compounds, lithium amides and butyllithium/potassium tert-butoxide superbasic mixture was re-examined. To avoid the …
Number of citations: 4 www.sciencedirect.com

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